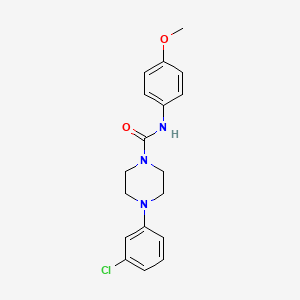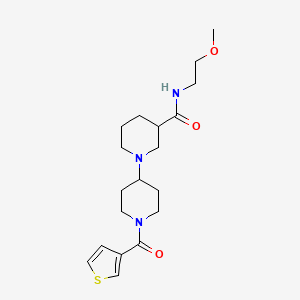
4-(3-chlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, commonly known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It is a synthetic compound that was first synthesized in the 1970s. TFMPP has been used as a recreational drug due to its psychoactive effects. However, it has also been studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act on the serotonin system in the brain. TFMPP is a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain.
Biochemical and Physiological Effects
TFMPP has been shown to produce a range of biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can lead to changes in mood and behavior. TFMPP has also been found to increase heart rate and blood pressure.
実験室実験の利点と制限
TFMPP has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable, which makes it easy to handle and store. However, TFMPP has some limitations for use in lab experiments. It is a psychoactive drug, which means that it can produce unwanted effects on experimental animals. It is also difficult to control the dose of TFMPP, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on TFMPP. One area of interest is the potential therapeutic applications of TFMPP in the treatment of psychiatric conditions. Further research is needed to determine the safety and efficacy of TFMPP in humans. Another area of interest is the development of new compounds that are based on the structure of TFMPP. These compounds could have improved therapeutic properties and reduced side effects compared to TFMPP. Finally, more research is needed to understand the exact mechanism of action of TFMPP and how it produces its effects on the brain and body.
Conclusion
In conclusion, TFMPP is a synthetic compound that has been studied for its potential therapeutic applications and as a cognitive enhancer. It acts on the serotonin system in the brain and produces a range of biochemical and physiological effects. TFMPP has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on TFMPP, including its potential therapeutic applications and the development of new compounds based on its structure.
合成法
The synthesis of TFMPP involves the reaction of 3-chlorophenylpiperazine with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
科学的研究の応用
TFMPP has been studied for its potential therapeutic applications in the treatment of anxiety disorders, depression, and other psychiatric conditions. It has also been investigated for its potential use as a cognitive enhancer.
特性
IUPAC Name |
4-(3-chlorophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-7-5-15(6-8-17)20-18(23)22-11-9-21(10-12-22)16-4-2-3-14(19)13-16/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVRIHXUASKFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5439523.png)

![methyl 2-(2-{cyano[4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]methylene}hydrazino)benzoate](/img/structure/B5439541.png)
![4-[2-(1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B5439553.png)
![5-methyl-4-oxo-3-(4-phenoxybutyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5439561.png)
![6-(2-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5439567.png)
![3-{2-[(cyclopropylmethyl)(2-methoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5439575.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5439577.png)
![2-{[4-allyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5439585.png)

![4-{4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5439600.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5439606.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5439614.png)
![2-(2-methylphenyl)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5439624.png)